1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-(3-Methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyrimidine derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions. This typically involves the reaction of the intermediate compound with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).
N,N,9-Trimethylation: Methylation can be achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypropyl group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaH, LDA, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolopyrazine Derivatives: These compounds also feature a fused heterocyclic structure and are known for their diverse biological activities.
Uniqueness
1-(3-Methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group and trimethylation pattern differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
6-(3-methoxypropyl)-N,N,10-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-7-5-8-22-15(12)19-16-13(17(22)23)11-14(18(24)20(2)3)21(16)9-6-10-25-4/h5,7-8,11H,6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMETFAHHRAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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